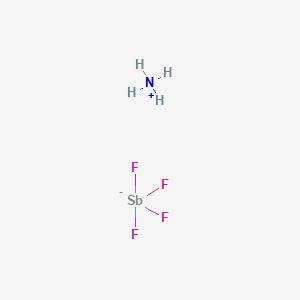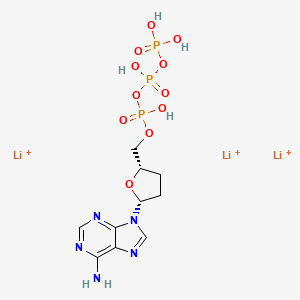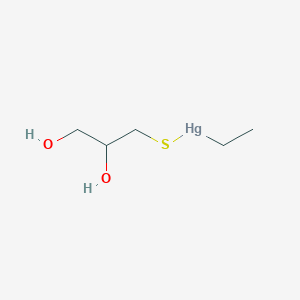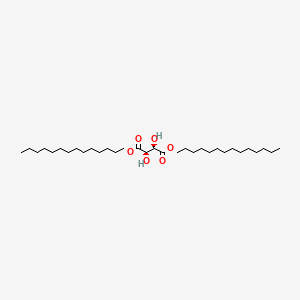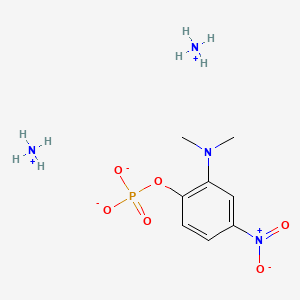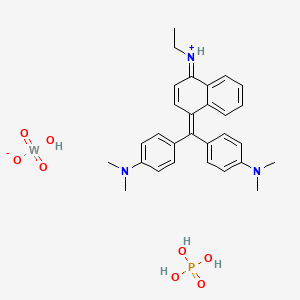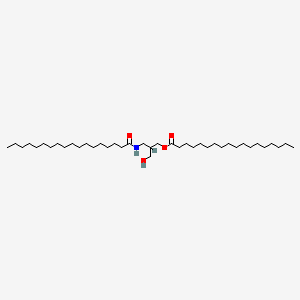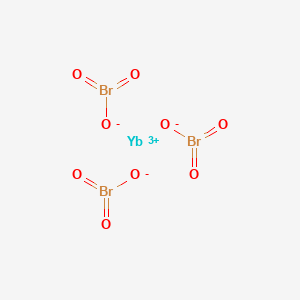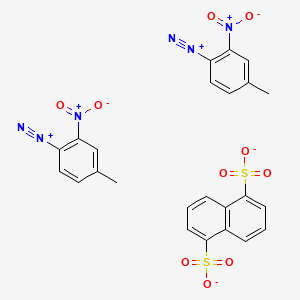
Heptadecanoic-17,17,17-D3 acid
Overview
Description
Heptadecanoic-17,17,17-D3 acid, also known as Margaric acid (d3), is a long-chain fatty acid and a deuterated fatty acid . It is an odd-chain saturated fatty acid that contains seventeen carbons and has been found in milk fat . It has been used as an internal standard for the quantification of fatty acids in human plasma by LC- and GC-MS and as a biomarker for dairy fat intake .
Molecular Structure Analysis
The molecular formula of this compound is C17H34O2 . The molecular weight is 273.5 g/mol . The InChI is InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17 (18)19/h2-16H2,1H3, (H,18,19)/i1D3 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm^3, a boiling point of 298.5±0.0 °C at 760 mmHg, and a flash point of 158.4±12.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds . Its XLogP3 is 6.9 .Scientific Research Applications
Radiotracer Development for Medical Imaging
Heptadecanoic acid derivatives, particularly radioiodinated forms like 17-I-123-heptadecanoic acid, have been extensively studied for their potential in clinical imaging. These compounds can be efficiently synthesized and are used in myocardial and liver scintigraphy, a type of medical imaging to observe these organs' functions (Mertens, Vanryckeghem, & Bossuyt, 1984; Mertens, Vanryckeghem, & Bossuyt, 1986).
Myocardial Fatty Acid Metabolism
The derivatives of heptadecanoic acid have been explored as tracers for positron emission tomography (PET) to evaluate myocardial fatty acid metabolism. For example, 17-[4-(2-[(18)F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid shows promise as a PET radiotracer due to its significant uptake and prolonged retention in the myocardium (Kim, Choe, & Choi, 2009).
Investigating Molecular Conformation
Heptadecanoic acid derivatives have been employed in studies to understand molecular conformation. For instance, hexadecanoic acid-d17, a compound similar in structure, has been used in external infrared reflection−absorption spectroscopy (IRRAS) to investigate conformational order in different regions of the molecule, demonstrating its utility in molecular chemistry (Gericke & Mendelsohn, 1996).
Biosynthesis in Organisms
Research has also focused on the biosynthesis of odd-numbered fatty acids like heptadecanoic acid in various yeasts, showing its pharmacological potential. This process involves cultivating yeasts on different carbon sources, leading to the production of various positional isomers of heptadecanoic acid with potential pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).
Metabolic Tracers for Heart and Liver
The metabolism of beta-methyl-heptadecanoic acid, a variant of heptadecanoic acid, has been studied in perfused rat hearts and livers. These studies are significant for developing myocardial imaging agents, as they provide insights into the metabolic pathways of these compounds in different organs (Fink, Montgomery, & David, 1990).
properties
IUPAC Name |
17,17,17-trideuterioheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



